![molecular formula C19H18N4OS B2818078 3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide CAS No. 1797094-58-6](/img/structure/B2818078.png)
3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide
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Description
This compound is a derivative of Imatinib, a therapeutic agent used to treat leukemia . It specifically inhibits the activity of tyrosine kinases . The molecule forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Molecular Structure Analysis
The molecule realizes an extended conformation . It is connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to form infinite chains .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it is known that similar compounds can interact with DNA, altering DNA replication and inhibiting the growth of tumor cells .Scientific Research Applications
- Imatinib , commercially available as Gleevec, is a well-known therapeutic agent used to treat chronic myelogenic leukemia . It specifically inhibits the activity of tyrosine kinases. The compound’s structural studies revealed that it binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Understanding its binding mechanisms is crucial for developing targeted cancer therapies.
- Researchers have characterized Imatinib in its freebase form using single-crystal X-ray diffraction . The molecule adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such structural insights aid drug design and optimization.
- The compound’s pharmacophoric features, including the pyridylpyrimidine moiety, make it an attractive scaffold for designing novel drugs . Researchers have synthesized derivatives containing similar fragments, exploring their anti-angiogenic properties and DNA cleavage abilities . These studies contribute to drug discovery efforts.
- Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were evaluated for their ability to inhibit in vivo angiogenesis . Understanding their anti-angiogenic effects can inform cancer treatment strategies.
- Investigating how Imatinib interacts with tyrosine kinases and other cellular components provides insights into its biological activity . Researchers explore its binding modes, stability, and selectivity to optimize its therapeutic potential.
Cancer Therapy and Tyrosine Kinase Inhibition
Crystallography and Structural Characterization
Pharmacophore-Based Drug Design
Anti-Angiogenesis Research
Biological Activity and Mechanism of Action
These applications highlight the compound’s versatility and potential impact across diverse scientific domains. Further research will continue to unveil its multifaceted properties and expand its applications. 🌟
properties
IUPAC Name |
3-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c1-13(2)10-18(24)21-15-7-5-14(6-8-15)17-12-25-19(23-17)22-16-4-3-9-20-11-16/h3-12H,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCDBEAOIHFTMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)but-2-enamide |
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